molecular formula C17H18F3N3O3 B2584582 (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034542-16-8

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Katalognummer B2584582
CAS-Nummer: 2034542-16-8
Molekulargewicht: 369.344
InChI-Schlüssel: BXRWFLUHPVBEQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as phenylpiperazines . Isoxazole, which is part of this compound, is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions. It has a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For instance, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested for in vitro antifungal activities .


Molecular Structure Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Wissenschaftliche Forschungsanwendungen

Analgesic Applications

Isoxazole derivatives, such as the compound , have shown potential as analgesics . This means they could be used in the development of new pain relief medications.

Anti-Inflammatory Applications

These compounds have also demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of conditions characterized by inflammation.

Anticancer Applications

There is evidence to suggest that isoxazole derivatives can have anticancer effects . For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity against various cancer cells .

Antimicrobial Applications

Isoxazole derivatives have been found to possess antimicrobial properties . This means they could be used in the development of new antimicrobial drugs.

Antiviral Applications

These compounds have also shown potential as antivirals . This suggests they could be used in the treatment of viral infections.

Anticonvulsant Applications

Isoxazole derivatives have demonstrated anticonvulsant properties . This means they could be used in the development of new treatments for conditions characterized by seizures.

Antidepressant Applications

These compounds have also shown potential as antidepressants . This suggests they could be used in the treatment of depressive disorders.

Immunosuppressant Applications

Isoxazole derivatives have been found to possess immunosuppressant properties . This means they could be used in the treatment of conditions characterized by an overactive immune response.

Zukünftige Richtungen

Isoxazole derivatives have shown a wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Eigenschaften

IUPAC Name

[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-12-14(10-21-26-12)11-22-6-8-23(9-7-22)16(24)13-2-4-15(5-3-13)25-17(18,19)20/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRWFLUHPVBEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.